molecular formula C6H12N4O2 B13817697 N,N'-Piperazine-2,3-diyldiformamide CAS No. 211620-44-9

N,N'-Piperazine-2,3-diyldiformamide

Cat. No.: B13817697
CAS No.: 211620-44-9
M. Wt: 172.19 g/mol
InChI Key: IEXBMQJFGIRECA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-Piperazine-2,3-diyldiformamide is a specialized piperazine derivative offered for research and development purposes. Piperazine scaffolds are recognized as privileged structures in medicinal chemistry due to their broad and potent biological activities . Researchers value these compounds for their versatility in synthesizing novel molecules with potential pharmacological properties. Piperazine-based compounds are frequently investigated as key intermediates in the synthesis of active pharmaceutical ingredients (APIs), particularly within oncology and antiviral pipelines . This compound is provided as a high-purity material suitable for use in various laboratory settings, including chemical synthesis, process development, and biological screening. It is essential for researchers to handle this material in accordance with all applicable laboratory safety guidelines. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

211620-44-9

Molecular Formula

C6H12N4O2

Molecular Weight

172.19 g/mol

IUPAC Name

N-(3-formamidopiperazin-2-yl)formamide

InChI

InChI=1S/C6H12N4O2/c11-3-9-5-6(10-4-12)8-2-1-7-5/h3-8H,1-2H2,(H,9,11)(H,10,12)

InChI Key

IEXBMQJFGIRECA-UHFFFAOYSA-N

Canonical SMILES

C1CNC(C(N1)NC=O)NC=O

Origin of Product

United States

Synthetic Methodologies for N,n Piperazine 2,3 Diyldiformamide and Analogues

Strategies for Piperazine (B1678402) Ring Formation in 2,3-Disubstituted Systems

The formation of the piperazine ring, particularly with substitution at the 2 and 3 positions, is a critical phase in the synthesis of the target molecule. This is typically achieved through cyclization reactions of appropriate linear precursors.

Cyclization Reactions with Appropriate Precursors

The most direct route to a 2,3-disubstituted piperazine core often involves the cyclization of a 1,2-diamine with a two-carbon bridging unit. A common precursor for the synthesis of a piperazine-2,3-dione, a key intermediate, is ethylenediamine (B42938). This can be reacted with a cyclizing reagent to form the heterocyclic ring. google.com For instance, the reaction of ethylenediamine with oxalate (B1200264) esters can yield piperazine-2,5-diones, which can then be reduced to the corresponding piperazine. acs.org Another approach involves the reaction of 1,2-diamines with ethylene (B1197577) glycol under catalytic conditions (e.g., Pd/MgO, iridium, or ruthenium) to form 2,3-disubstituted piperazines. acs.org

A notable method for constructing substituted piperazines is the palladium-catalyzed cyclization of a propargyl unit with a diamine component, which offers high regiochemical and stereochemical control. organic-chemistry.orgacs.org Furthermore, the reductive cyclization of dioximes, formed from the sequential double Michael addition of nitrosoalkenes to a primary amine, presents a versatile strategy for accessing carbon-substituted piperazines. nih.gov

Dieckmann cyclization of substrates of the type CH(2)-N(R)C(O)CH(2)N(R')CO(2)Ph provides a pathway to piperazine-2,5-diones, where the terminal methylene (B1212753) group closes onto a phenyl carbamate (B1207046) unit. epa.gov

Role of Starting Materials in Piperazine Synthesis

The choice of starting materials is fundamental to the successful synthesis of the desired piperazine analog. Ethylenediamine is a foundational building block for the synthesis of the unsubstituted piperazine-2,3-dione core. google.com For the synthesis of more complex, substituted piperazines, optically pure amino acids can be converted into 1,2-diamines, which then serve as chiral synthons for the construction of 2,3-disubstituted piperazines with high enantiomeric purity. nih.gov

The following table summarizes various starting materials and the resulting piperazine structures:

Starting Material(s)Resulting Piperazine StructureReference(s)
Ethylenediamine and Oxalate EsterPiperazine-2,5-dione acs.org
1,2-Diamine and Ethylene Glycol2,3-Disubstituted Piperazine acs.org
Primary Amine and NitrosoalkenesCarbon-Substituted Piperazine nih.gov
Amino AcidsChiral 2,3-Disubstituted Piperazines nih.gov

Formylation Reactions for N-Substitution

Once the 2,3-disubstituted piperazine ring is formed, the subsequent step involves the introduction of formyl groups onto the nitrogen atoms to yield N,N'-piperazine-2,3-diyldiformamide. This can be achieved through direct or indirect formylation methods.

Direct Formylation Techniques

Direct N-formylation of amines is a widely practiced transformation. A common and straightforward method involves the use of formic acid as the formylating agent. nih.gov The reaction can be facilitated by a catalyst to improve efficiency. For example, molecular iodine has been shown to be an effective catalyst for the N-formylation of a wide variety of amines under solvent-free conditions, proceeding with high efficiency and selectivity. organic-chemistry.org The reaction typically involves heating the amine with formic acid in the presence of a catalytic amount of iodine. organic-chemistry.org

Solid acid catalysts, such as a sulfonated magnetic nanocatalyst (NP@SO3H), have also been employed for the N-formylation of amines with formic acid, offering the advantage of easy catalyst recovery and reuse. rsc.org Another approach is the use of organic acid esters, such as methyl formate, which react with amines to produce the corresponding N-formyl derivative and an alcohol byproduct. google.com

Electrochemical methods provide a sustainable alternative for N-formylation. For instance, the electrochemical oxidation of methanol (B129727) in the presence of an amine can lead to the formation of the N-formyl product. acs.org

Indirect Synthetic Routes Involving Formamide (B127407) Moieties

While direct formylation is more common, indirect routes can also be envisioned. One such strategy could involve the use of a formamide-containing building block during the piperazine ring formation. However, the more prevalent approach is the post-cyclization formylation of the piperazine nitrogens.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product, this compound.

For the piperazine ring formation, particularly in catalytic reductive cyclizations, key parameters to optimize include the choice of catalyst (e.g., 5%-Pd/C), hydrogen pressure, and temperature. nih.gov For instance, in the reductive cyclization of dioximes, hydrogenation at 40 bar H2 and 50 °C has been found to be effective. nih.gov In palladium-catalyzed cyclizations, the choice of phosphine (B1218219) ligand and solvent can significantly impact the reaction rate and yield, with dichloromethane (B109758) often proving to be a superior solvent. acs.org

In the N-formylation step using formic acid and an iodine catalyst, the molar ratio of the reactants and the catalyst loading are critical. Optimal conditions have been reported to be 5 mol% of iodine and 2 equivalents of formic acid at 70°C. organic-chemistry.org When using a solid acid catalyst for formylation, the amount of catalyst, solvent, and temperature are key variables to be optimized. rsc.org For electrochemical formylation, parameters such as the applied potential, reaction time, amine concentration, and electrolyte composition need to be fine-tuned to maximize the Faradaic efficiency for the desired formamide. acs.org

The table below outlines some optimized reaction conditions for relevant synthetic transformations:

ReactionCatalystSolventTemperature (°C)Yield (%)Reference(s)
Reductive Cyclization of Dioximes5%-Pd/CMethanol50- nih.gov
Pd-Catalyzed Piperazine SynthesisPd(0)/DPEphosDichloromethaneRoom Temp.up to 98 acs.org
Iodine-Catalyzed N-FormylationIodine (5 mol%)Solvent-free70up to 94 organic-chemistry.org
Electrochemical N-FormylationGlassy Carbon ElectrodeMethanol-- acs.org

Catalytic Approaches in Synthesis

Catalytic methods offer a more efficient and environmentally benign approach to the synthesis of this compound. Several catalytic systems have been developed for the N-formylation of amines, which can be applied to the synthesis of the target compound.

One promising catalytic approach involves the use of carbon dioxide (CO2) as a C1 source in the presence of a reducing agent and a suitable catalyst. For example, the reductive formylation of amines with CO2 and sodium borohydride (B1222165) (NaBH4) has been reported to proceed without a catalyst, generating formoxy borohydride species in situ. researchgate.net This method is attractive due to the use of a readily available and non-toxic C1 source. The reaction is typically carried out in a formamide-based solvent like N,N-dimethylformamide (DMF). researchgate.net

Transition metal catalysts have also been extensively studied for the N-formylation of amines. Noble metal catalysts based on ruthenium, rhodium, palladium, iridium, and gold have been shown to be effective for the N-formylation of amines using CO2 and H2. researchgate.net While highly efficient, the cost of these catalysts can be a drawback for large-scale synthesis. researchgate.net Non-noble metal catalysts, such as those based on cobalt, have also been developed for the direct N-formylation of isoquinolines with CO2 and H2, which could be adapted for the formylation of piperazine derivatives. researchgate.net

Furthermore, heterogeneous catalysts offer advantages in terms of catalyst recovery and reusability. For instance, a heterogeneous Ru/ZIF-8 catalyst has been successfully used for the N-formylation of isoquinolines with CO2 and H2 under relatively mild conditions. researchgate.net The use of such catalysts could provide a sustainable route to this compound.

The following table summarizes various catalytic systems that could be adapted for the synthesis of this compound.

Catalyst SystemFormylating AgentReductantSolventTemperature (°C)Key Features
NoneCO2NaBH4DMF60-100Catalyst-free, uses CO2 as C1 source. researchgate.net
Ru/ZIF-8CO2H2Not specified150Heterogeneous, reusable catalyst. researchgate.net
Co catalyst with ZnCl2CO2H2Not specified170Non-noble metal catalyst. researchgate.net
ZnONot specifiedNot specifiedNot specifiedNot specifiedSimple, commercially available catalyst. researchgate.net
IndiumFormic acid-Solvent-free70Mild, solvent-free conditions. nih.gov

Solvent Effects and Temperature Optimization

The choice of solvent and reaction temperature plays a critical role in the synthesis of this compound, influencing reaction rates, yields, and selectivity.

In non-catalytic formylation reactions using formic acid, the solvent is often chosen for its ability to facilitate the removal of water, which is a byproduct of the reaction. Aprotic solvents with a boiling point suitable for azeotropic distillation, such as toluene (B28343) or xylene, are commonly used in conjunction with a Dean-Stark apparatus. nih.govwisdomlib.org The reaction is typically carried out at the reflux temperature of the solvent to ensure efficient water removal and drive the equilibrium towards product formation.

For catalytic reactions involving CO2, polar aprotic solvents like N,N-dimethylformamide (DMF) are often preferred. researchgate.net DMF can enhance the solubility of reactants and intermediates, and in some cases, it can have a positive effect on the reaction yield. researchgate.net In the case of CO2/NaBH4 mediated formylation, the formation of the active formoxy borohydride species is prominent in formamide-based solvents. researchgate.net

Temperature is another crucial parameter that needs to be optimized. For formylation with formic acid, elevated temperatures are generally required to overcome the activation energy of the reaction and to facilitate the removal of water. google.com However, excessively high temperatures can lead to side reactions and decomposition of the product. In catalytic systems, the optimal temperature will depend on the specific catalyst and substrates used. For instance, in the catalyst-free formylation with CO2 and NaBH4, temperatures in the range of 60-100 °C have been found to be effective for various amines. researchgate.net Photocatalytic methods, on the other hand, can often be performed at room temperature, offering a milder alternative. ccspublishing.org.cn

The table below provides a general overview of the influence of solvent and temperature on N-formylation reactions relevant to the synthesis of this compound.

Formylation MethodSolventTemperature (°C)Remarks
Formic Acid (Dehydration)Toluene, XyleneRefluxAzeotropic removal of water is key. nih.govwisdomlib.org
CO2 / NaBH4DMF60-100Formamide-based solvent promotes the reaction. researchgate.net
N-FormylsaccharinSolvent-free (Mechanochemical)Not specifiedSolid-state reaction, environmentally friendly. nih.gov
Photocatalytic FormylationNot specifiedRoom TemperatureMild reaction conditions. ccspublishing.org.cn
Indium-catalyzedSolvent-free70Mild, solvent-free conditions. nih.gov

Isolation and Purification Techniques for this compound

The isolation and purification of this compound from the reaction mixture are essential steps to obtain a product of high purity. The choice of purification method will depend on the physical and chemical properties of the target compound, such as its polarity, solubility, and crystallinity, as well as the nature of the impurities present.

Chromatographic Methods

Chromatography is a powerful technique for the separation and purification of organic compounds. Given the polar nature of the diformamide functionality, both normal-phase and reversed-phase chromatography can be considered for the purification of this compound.

Normal-Phase Chromatography: In normal-phase chromatography, a polar stationary phase (e.g., silica (B1680970) gel or alumina) is used with a non-polar mobile phase. For a polar compound like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or dichloromethane) and a more polar solvent (e.g., ethyl acetate, methanol, or isopropanol) would be a suitable eluent. The polarity of the mobile phase can be gradually increased to elute the target compound from the column. However, highly polar amides can sometimes exhibit strong adsorption to silica gel, leading to peak tailing and potential product loss.

Reversed-Phase Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) is often a preferred method for the purification of polar compounds. In this technique, a non-polar stationary phase (e.g., C18-bonded silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.gov The addition of a small amount of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase can improve peak shape and resolution for amine-containing compounds. nih.gov

Ion-Exchange Chromatography: If the crude product contains ionic impurities, ion-exchange chromatography can be an effective purification step. For a neutral amide product, this technique can be used to capture charged impurities, allowing the desired compound to pass through the column.

The following table outlines potential chromatographic conditions for the purification of this compound based on methods used for similar polar amides and piperazine derivatives.

Chromatographic TechniqueStationary PhaseTypical Mobile PhaseDetection
Normal-Phase Column ChromatographySilica GelHexane/Ethyl Acetate gradient or Dichloromethane/Methanol gradientTLC with UV or staining
Reversed-Phase HPLCC18Water/Acetonitrile with 0.1% Formic AcidUV at 210-220 nm
Chiral HPLCChiralpak ICAcetonitrile/Methanol/Diethylamine (90:10:0.1)UV at 340 nm (after derivatization) jocpr.com

Crystallization Protocols

Crystallization is a highly effective method for purifying solid compounds, often yielding material of very high purity. The success of crystallization depends on finding a suitable solvent or solvent system in which the compound has high solubility at an elevated temperature and low solubility at a lower temperature.

For a polar compound like this compound, polar solvents are likely to be good candidates for crystallization. Common solvents to consider include ethanol, methanol, isopropanol, acetonitrile, and water, or mixtures thereof. u-tokyo.ac.jp The process typically involves dissolving the crude product in a minimum amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to induce crystallization. youtube.com The resulting crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

If a single solvent does not provide satisfactory results, a mixed-solvent system can be employed. u-tokyo.ac.jp This involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" solvent (an anti-solvent) in which it is sparingly soluble, until the solution becomes turbid. The solution is then gently heated until it becomes clear again and allowed to cool slowly.

The following table provides a list of potential solvents and techniques for the crystallization of this compound.

Solvent/Solvent SystemCrystallization TechniqueExpected Outcome
EthanolSlow coolingFormation of crystals upon cooling.
AcetonitrileSlow coolingCan be effective for polar amides.
WaterSlow cooling or pH adjustmentMay be suitable if the compound has some water solubility.
Dichloromethane/HexaneVapor diffusion or layeringA "good" solvent layered with a "poor" solvent to induce slow crystallization.
Ethyl Acetate/HexaneAnti-solvent additionGradual addition of hexane to a solution in ethyl acetate.

Spectroscopic and Spectrometric Characterization of N,n Piperazine 2,3 Diyldiformamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For N,N'-Piperazine-2,3-diyldiformamide, both ¹H and ¹³C NMR, along with two-dimensional techniques, are invaluable for unambiguous structural assignment. A key feature influencing the NMR spectra of this molecule is the restricted rotation around the amide C-N bonds, which leads to the potential for observing distinct signals for different conformational isomers (rotamers). nih.govnih.gov

The ¹H NMR spectrum of this compound is expected to be complex due to the presence of diastereotopic protons on the piperazine (B1678402) ring and the existence of rotamers. The formyl protons (-CHO) are anticipated to appear as distinct singlets or doublets (if coupled to the adjacent N-H, though this is often broadened) in the downfield region, typically between δ 8.0 and 8.5 ppm. rsc.org

The piperazine ring protons at positions 2 and 3, being directly attached to the nitrogen atoms bearing the formamide (B127407) groups, will be the most deshielded of the ring protons. The protons at positions 5 and 6 will resonate at a more upfield position. The presence of rotamers can lead to a doubling of signals for the piperazine protons. nih.govresearchgate.net For instance, in related N-acylpiperazines, the protons on the piperazine ring can show four broad singlets due to restricted rotation. nih.gov

A predicted ¹H NMR data table is presented below, based on data from similar N-acyl piperazine structures.

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
Formyl Protons (2 x -CHO)8.0 - 8.5s (or br d)-
H-2, H-33.8 - 4.2m-
H-5a, H-6a (axial)2.8 - 3.2m-
H-5e, H-6e (equatorial)3.3 - 3.7m-

Note: The chemical shifts are estimates and can vary based on the solvent and the specific conformation. The multiplicities are expected to be complex (m) due to geminal and vicinal couplings, as well as potential long-range couplings and the effects of conformational exchange.

The ¹³C NMR spectrum will provide key information about the carbon skeleton. The carbonyl carbons of the formamide groups are expected to be the most downfield signals, typically in the range of δ 160-165 ppm. nih.gov The carbons of the piperazine ring will appear in the aliphatic region. Similar to the ¹H NMR, the presence of rotamers can result in separate signals for each carbon in the different conformational environments. nih.gov

A predicted ¹³C NMR data table is provided below.

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Carbonyl Carbons (2 x -C=O)160 - 165
C-2, C-345 - 55
C-5, C-640 - 50

To definitively assign the complex ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between protons. researchgate.net For this compound, cross-peaks would be expected between the protons on adjacent carbons of the piperazine ring (e.g., H-2 with H-6, and H-3 with H-5), as well as between geminal protons on the same carbon (e.g., H-5a with H-5e). This would help to trace the connectivity within the piperazine ring. nih.govnih.gov

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment establishes direct one-bond correlations between protons and the carbons to which they are attached. researchgate.net For example, the signals for the C-2 and C-3 carbons would show cross-peaks with the signals of their directly attached protons (H-2 and H-3). This is crucial for assigning the carbon signals based on the already assigned proton signals. nih.govresearchgate.net

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the formamide groups and the vibrations of the piperazine ring.

The formamide functionality gives rise to several strong and characteristic absorption bands.

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H Stretching (if present, from tautomers)3200 - 3400Medium
C-H Stretching (formyl)2800 - 2900Medium
C=O Stretching (Amide I band)1650 - 1680Strong
N-H Bending / C-N Stretching (Amide II band)1520 - 1570Medium-Strong
C-N Stretching (Amide III band)1250 - 1300Medium

The most prominent of these is the C=O stretching vibration, often referred to as the Amide I band, which is expected to be a very strong absorption.

The piperazine ring itself has a number of characteristic vibrations.

Vibrational ModePredicted Wavenumber (cm⁻¹)Intensity
C-H Stretching (aliphatic)2850 - 3000Medium-Strong
CH₂ Scissoring1440 - 1480Medium
C-N Stretching1100 - 1200Medium-Strong
Ring Breathing/Deformation ModesBelow 1000Weak-Medium

The C-H stretching vibrations of the methylene (B1212753) groups in the piperazine ring will appear in the typical aliphatic region. The C-N stretching vibrations of the tertiary amines within the ring are also a key diagnostic feature. researchgate.netauburn.edu

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, making it indispensable for determining the molecular weight and elucidating the structure of chemical compounds. The analysis of this compound involves the ionization of the molecule and the subsequent analysis of the parent ion and its fragments.

Determination of Molecular Ion Peaks

The molecular ion peak is one of the most important pieces of information in a mass spectrum, as it provides the molecular weight of the compound. For this compound, the molecular formula is C₆H₁₂N₄O₂. bldpharm.com Based on this formula, the theoretical monoisotopic mass can be calculated.

The molecular ion peak ([M]⁺•) is observed at an m/z value that corresponds to the mass of the molecule with one electron removed. For high-resolution mass spectrometry (HRMS), this value is the exact mass of the most abundant isotope configuration.

Table 1: Theoretical Molecular Ion Peak Data for this compound

ParameterValueReference
Molecular FormulaC₆H₁₂N₄O₂ bldpharm.com
Molecular Weight (average)172.19 g/mol bldpharm.com
Theoretical Exact Mass172.0960 DaCalculated
Predicted Molecular Ion Peak ([M]⁺•)m/z 172.0960Calculated

This data is based on theoretical calculations in the absence of published experimental values.

Fragmentation Pattern Analysis for Structural Confirmation

Fragmentation analysis provides a molecular fingerprint, offering insights into the compound's structure by breaking it down into smaller, charged pieces. The fragmentation of this compound is predicted to occur at the weakest bonds and result in stable fragments. Key fragmentation pathways for amides and piperazine rings include alpha-cleavage and ring cleavages. researchgate.netlibretexts.orgugto.mx

A proposed fragmentation pattern for this compound is detailed below. The ionization is expected to occur on one of the nitrogen atoms. Subsequent fragmentation would likely involve the formyl groups and the piperazine ring structure.

Table 2: Proposed Theoretical Fragmentation Pattern for this compound

Proposed Fragment IonFormula of Lost NeutralTheoretical m/z of FragmentFragmentation Pathway
[M - H]⁺H•171.0882Loss of a hydrogen radical, common in amines. miamioh.edu
[M - CHO]⁺CHO•143.0930Alpha-cleavage involving the loss of a formyl radical from one of the amide side chains. libretexts.org
[M - NH₂CHO]⁺NH₂CHO•127.0987Cleavage of the C-N bond between the piperazine ring and a formamido group.
[M - 2(CHO)]⁺•2(CHO•)114.0905Sequential or concerted loss of both formyl radicals.
[C₄H₇N₂]⁺C₂H₅N₂O₂83.0609Fragmentation of the piperazine ring and loss of side chains.
[C₃H₆N]⁺C₃H₆N₃O₂56.0500Common piperazine ring fragment resulting from ring cleavage. researchgate.net

This table presents a theoretical fragmentation pattern. The m/z values are calculated based on the proposed fragment structures and require experimental verification.

The analysis suggests that the most characteristic fragments would arise from the loss of the formyl groups and the subsequent cleavage of the piperazine ring. The presence of these specific fragments in an experimental mass spectrum would provide strong evidence for the structure of this compound.

Structural Elucidation and Stereochemical Considerations

X-ray Crystallography of N,N'-Piperazine-2,3-diyldiformamide

A comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), did not yield a specific crystal structure for this compound. Therefore, a detailed analysis of its crystal system, space group, and precise bond parameters based on experimental X-ray diffraction data cannot be provided at this time. The following subsections outline the parameters that would be determined from such an analysis.

Crystal System and Space Group Determination

The determination of the crystal system (e.g., monoclinic, orthorhombic, etc.) and space group is a fundamental outcome of single-crystal X-ray diffraction analysis. This information defines the symmetry of the crystal lattice and the arrangement of molecules within the unit cell. For instance, a study of various piperazine (B1678402) salts has shown them to crystallize in systems such as the monoclinic space group P21/n. nih.gov The specific crystal system and space group for this compound would be crucial in understanding its solid-state packing.

Molecular Geometry and Bond Parameters

Detailed molecular geometry, including bond lengths, bond angles, and torsion angles, would be obtained from a refined crystal structure. This data provides invaluable insights into the molecule's three-dimensional shape. For the piperazine ring itself, the puckering parameters, which quantify the degree and nature of the ring's non-planarity, would be of significant interest. In related structures, the piperazine ring is known to adopt a chair conformation. nih.govresearchgate.net

A hypothetical data table for the key bond parameters of this compound is presented below. The values are illustrative and would need to be confirmed by experimental data.

BondExpected Length (Å)Bond AngleExpected Angle (°)
C2-C3~1.54N1-C2-C3~110
C2-N1~1.47C2-C3-N4~110
C3-N4~1.47C2-N1-C6~112
N1-C(formyl)~1.34C3-N4-C5~112
N4-C(formyl)~1.34O=C-N1~122

Intermolecular Interactions and Crystal Packing

The crystal packing is governed by intermolecular forces such as hydrogen bonds, van der Waals interactions, and in some cases, π-π stacking. For this compound, the formamide (B127407) groups are capable of acting as both hydrogen bond donors (N-H) and acceptors (C=O). These interactions would likely play a dominant role in the formation of a stable, three-dimensional supramolecular architecture. The analysis of these interactions is critical for understanding the material's properties, such as solubility and melting point. In various salts of substituted piperazines, strong N—H⋯O hydrogen bonds are observed to be key in linking cations and anions. nih.gov

Conformational Analysis of the Piperazine Ring

The six-membered piperazine ring is not planar and, similar to cyclohexane, can adopt several non-planar conformations to relieve ring strain. The conformational preferences of the ring and its substituents are critical for its interaction with biological targets.

Chair, Boat, and Twist-Boat Conformations

The most stable conformation for the piperazine ring is typically the chair conformation . In this arrangement, all bond angles are close to the ideal tetrahedral angle, and steric hindrance between adjacent substituents is minimized. The chair conformation can undergo a "ring flip," interconverting between two chair forms.

Other, higher-energy conformations include the boat and twist-boat (or skew-boat) conformations. The boat conformation is generally unstable due to flagpole interactions between substituents on opposite ends of the ring and torsional strain along the sides. The twist-boat conformation is a more stable intermediate between two boat forms, with reduced torsional and flagpole strain. While less common, these alternative conformations can be populated, particularly in fused ring systems or when specific substituent interactions are present.

Axial vs. Equatorial Preference of Substituents

In the chair conformation of a piperazine ring, substituents can occupy two distinct positions: axial (perpendicular to the general plane of the ring) and equatorial (in the approximate plane of the ring). Generally, bulky substituents prefer the more sterically favorable equatorial position to avoid 1,3-diaxial interactions with other axial substituents.

However, the conformational preference in substituted piperazines can be complex. For 1-acyl and 1-aryl 2-substituted piperazines, studies have shown a preference for the axial conformation. nih.gov This preference can be influenced by electronic effects, such as hyperconjugation, and intramolecular hydrogen bonding. The presence of the formamide groups in this compound introduces additional complexity due to the partial double bond character of the amide C-N bond, which leads to hindered rotation and the existence of rotamers. The interplay between the steric bulk of the formamide groups and potential intramolecular interactions would determine their final axial or equatorial orientation.

A general trend for substituent preference on a piperazine ring is summarized in the table below.

Substituent PositionRelative StabilityKey Interactions
EquatorialGenerally more stableAvoids 1,3-diaxial steric strain
AxialGenerally less stableExperiences 1,3-diaxial steric strain

Diastereomerism (cis/trans) at the 2,3-Positions

The presence of two formamide substituents at the vicinal C2 and C3 positions of the piperazine ring in this compound gives rise to diastereomerism. Specifically, the compound can exist as cis and trans isomers, which differ in the spatial orientation of the formamide groups relative to the plane of the piperazine ring.

In the cis isomer, both formamide groups are situated on the same side of the piperazine ring, while in the trans isomer, they are on opposite sides. These two diastereomers are distinct chemical entities with different physical and chemical properties, including but not limited to melting points, boiling points, solubility, and spectroscopic characteristics. The differentiation and separation of such isomers are crucial in fields like drug discovery, as different diastereomers can exhibit varied pharmacological activities and metabolic profiles.

The synthesis of related 2,3-disubstituted piperazines, such as piperazine-2,3-dicarboxylic acid derivatives, has been shown to yield mixtures of cis and trans diastereomers. nih.govnih.gov Chromatographic techniques are often employed to separate these isomers, allowing for the characterization of each. For instance, in the synthesis of N1-substituted derivatives of cis-piperazine-2,3-dicarboxylic acid, the cis isomer is used as the starting material, highlighting the importance of obtaining stereochemically pure precursors. nih.govnih.gov

The conformational preference of the piperazine ring, which typically adopts a chair conformation, is influenced by the nature and orientation of its substituents. In the case of this compound, the chair conformation can exist in two forms for each diastereomer, with the formamide groups occupying either axial or equatorial positions. The relative stability of these conformers is dictated by steric and electronic interactions. For 1-acyl-2-substituted piperazines, studies have indicated a preference for the axial conformation of the substituent. nih.gov In this compound, the interplay of the two formamide groups would lead to a complex conformational landscape.

Table 1: Possible Stereoisomers of this compound

IsomerDescription
cisThe two formamide groups are on the same side of the piperazine ring.
transThe two formamide groups are on opposite sides of the piperazine ring.

Chirality and Enantiomeric Purity (if applicable)

The carbon atoms at the 2 and 3 positions of the piperazine ring in this compound are chiral centers, as they are each attached to four different groups. The presence of these two stereocenters means that the molecule is chiral, provided it does not possess a plane of symmetry.

The trans isomer of this compound is inherently chiral and can exist as a pair of enantiomers: (2R,3S)-N,N'-piperazine-2,3-diyldiformamide and (2S,3R)-N,N'-piperazine-2,3-diyldiformamide. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in equal but opposite directions. A racemic mixture of the trans isomer would contain equal amounts of both enantiomers.

The cis isomer, depending on its conformational rigidity, could potentially be a meso compound if it can adopt a conformation with a plane of symmetry. However, due to the conformational flexibility of the piperazine ring and the presence of the N-formyl groups, it is more likely that the cis isomer also exists as a pair of enantiomers: (2R,3R)-N,N'-piperazine-2,3-diyldiformamide and (2S,3S)-N,N'-piperazine-2,3-diyldiformamide. In the context of related cyclic compounds, such as 3,6-dimethylpiperazine-2,5-dione, which has a center of symmetry, the cis (or more accurately, the R,S) form is a meso compound, leading to a total of three stereoisomers. stackexchange.com For this compound, a detailed structural analysis, likely through X-ray crystallography, would be required to definitively determine the symmetry elements in the solid state.

The synthesis of enantiomerically pure piperazine derivatives is a significant area of research. nih.gov Methods for achieving enantiomeric purity include the use of chiral starting materials, asymmetric synthesis, and the resolution of racemic mixtures. For instance, diastereoselective synthesis has been successfully employed to produce enantiomerically pure cis- and trans-2-phenyl-3-(trifluoromethyl)piperazines. nih.gov Such strategies could, in principle, be adapted for the synthesis of the individual enantiomers of this compound.

While specific data on the enantiomeric purity of synthesized this compound is not available in the public domain, the established methodologies for chiral separation and synthesis in the broader class of piperazine derivatives suggest that obtaining this compound in an enantiomerically pure form is a feasible objective.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules like N,N'-Piperazine-2,3-diyldiformamide. This method is favored for its balance of accuracy and computational cost.

Geometry Optimization and Electronic Structure Analysis

The initial step in a computational study involves geometry optimization. Using a selected basis set, such as 6-311++G(d,p), the calculation seeks the lowest energy conformation of the molecule, its most stable three-dimensional structure. This process provides key data on bond lengths, bond angles, and dihedral angles. For this compound, this would reveal the precise arrangement of the piperazine (B1678402) ring and the orientation of the two formamide (B127407) substituents.

Vibrational Frequency Calculations and Spectroscopic Correlation

Following geometry optimization, vibrational frequency calculations are typically performed. These calculations predict the infrared (IR) and Raman spectra of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the N-H stretching of the formamide groups, C-N bond vibrations within the piperazine ring, or the characteristic C=O stretching of the amide functionalities.

These theoretical spectra are invaluable for interpreting experimental spectroscopic data, allowing for a detailed assignment of observed spectral bands to specific molecular motions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule will be more reactive. For this compound, this analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

Conformational Landscape Exploration

The flexibility of the piperazine ring and the rotational freedom of the formamide groups mean that this compound can exist in multiple conformations.

Potential Energy Surface Scans

To explore the conformational possibilities, potential energy surface (PES) scans are conducted. This involves systematically changing specific dihedral angles within the molecule and calculating the energy at each step. For this compound, key dihedral angles would include those defining the puckering of the piperazine ring and the rotation around the C-N bonds connecting the formamide groups to the ring. The resulting PES provides a map of the energy landscape, showing how the molecule's energy changes with its geometry.

Reactivity and Organic Transformations Involving N,n Piperazine 2,3 Diyldiformamide

Role as a Synthetic Intermediate or Building Block

While specific industrial applications of N,N'-Piperazine-2,3-diyldiformamide are not extensively documented in publicly available literature, its structure suggests significant potential as a versatile building block in medicinal chemistry and materials science. The piperazine (B1678402) core is a privileged scaffold in drug discovery, appearing in a wide array of biologically active compounds. The diformamide substitution at the 2 and 3 positions introduces chiral centers and provides handles for further functionalization, allowing for the synthesis of complex and stereochemically diverse molecules.

The presence of both amide and amine functionalities allows for orthogonal chemical modifications. For instance, the piperazine nitrogens can be functionalized while the formamide (B127407) groups remain intact, or vice-versa. This differential reactivity is key to its utility in constructing elaborate molecular architectures.

Reactions at the Formamide Moieties (e.g., hydrolysis, reduction)

The formamide groups at the C2 and C3 positions are susceptible to a range of transformations typical of amides.

Hydrolysis: Under acidic or basic conditions, the formamide groups can be hydrolyzed to yield the corresponding 2,3-diaminopiperazine. This transformation is a critical step if the ultimate synthetic target requires free amine groups at these positions for subsequent reactions, such as amide bond formation with other carboxylic acids or reductive amination. The conditions for hydrolysis would need to be carefully controlled to avoid undesired reactions at the piperazine nitrogen atoms.

Reduction: The formamide groups can be reduced to the corresponding methylamine (B109427) functionalities. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This reaction would convert this compound into N,N'-dimethylpiperazine-2,3-diamine, a compound with four secondary amine groups, offering a rich platform for further diversification.

ReactionReagents and ConditionsProduct
HydrolysisAq. HCl or Aq. NaOH, heatPiperazine-2,3-diamine
Reduction1. LiAlH₄, THF; 2. H₂ON¹,N²-dimethylpiperazine-2,3-diamine

Reactions at the Piperazine Nitrogen Atoms (e.g., N-alkylation, N-acylation at unsubstituted sites if any)

The secondary amine nitrogens of the piperazine ring are nucleophilic and can readily undergo N-alkylation and N-acylation reactions. These transformations are fundamental in modifying the pharmacokinetic and pharmacodynamic properties of piperazine-containing drugs.

N-Alkylation: The piperazine nitrogens can be alkylated using a variety of alkylating agents, such as alkyl halides or sulfonates. mdpi.com Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is another common and efficient method for N-alkylation. mdpi.com The reaction can be controlled to achieve mono- or di-alkylation, depending on the stoichiometry of the reactants and the reaction conditions.

N-Acylation: Acylation of the piperazine nitrogens can be achieved using acid chlorides, acid anhydrides, or by coupling with carboxylic acids using standard peptide coupling reagents. This reaction introduces an amide linkage, which can be a key structural motif in many biologically active molecules. Selective mono-acylation can be challenging due to the similar reactivity of both nitrogen atoms, often requiring the use of protecting groups or specific reaction conditions. researchgate.net

TransformationReagentProduct Type
N-AlkylationAlkyl halide, baseN-Alkylpiperazine derivative
Reductive AminationAldehyde/Ketone, NaBH(OAc)₃N-Alkylpiperazine derivative
N-AcylationAcid chloride/anhydride, baseN-Acylpiperazine derivative

Reactions at the C2/C3 Positions of the Piperazine Ring

The reactivity at the C2 and C3 positions, beyond the transformations of the formamide groups, is less straightforward. The carbon-hydrogen bonds at these positions are not typically reactive. However, the introduction of the formamide groups may influence the acidity of the C-H protons, potentially allowing for deprotonation with a strong base followed by electrophilic trapping. However, such reactions are not commonly reported for similar structures and would likely require harsh conditions.

More synthetically viable transformations at these positions would typically involve the initial hydrolysis of the formamides to the diamine, followed by reactions of the resulting amine groups. For instance, condensation of the 2,3-diaminopiperazine with α-dicarbonyl compounds could lead to the formation of fused heterocyclic systems like pyrazines.

Tandem Reactions and Multicomponent Synthesis Approaches

The multifunctional nature of this compound and its derivatives makes them attractive substrates for tandem reactions and multicomponent synthesis strategies. These approaches offer significant advantages in terms of efficiency and molecular diversity.

For example, a derivative of piperazine can participate in a split-Ugi multicomponent reaction. nih.govnih.gov This strategy allows for the regioselective desymmetrization of the piperazine core by acylating one nitrogen atom and alkylating the other in a single step. nih.govnih.gov While not directly demonstrated with this compound, it is conceivable that after suitable modification of the formamide groups, the resulting piperazine derivative could be employed in such powerful synthetic methodologies.

Furthermore, the development of tandem sequences, such as a reduction of the formamides followed by an in-situ intramolecular cyclization or intermolecular reaction, could provide rapid access to complex molecular scaffolds. The strategic combination of reactions at the different reactive sites of the molecule opens up a vast chemical space for the synthesis of novel compounds.

Coordination Chemistry and Materials Science Applications

N,N'-Piperazine-2,3-diyldiformamide as a Ligand in Metal Complexes

No specific data is available in the searched literature.

No specific data is available in the searched literature.

No specific data is available in the searched literature.

Formation of Supramolecular Assemblies

No specific data is available in the searched literature.

No specific data is available in the searched literature.

Potential in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The unique structural features of this compound, specifically the presence of multiple coordination sites in the form of amide and piperazine (B1678402) nitrogen atoms, suggest its potential as a versatile building block for the construction of Metal-Organic Frameworks (MOFs) and other coordination polymers.

The formamide (B127407) groups introduce additional coordination sites, allowing for the formation of multi-dimensional networks. The nitrogen and oxygen atoms of the formamide moieties can chelate to a single metal center or bridge between different metal ions, leading to a variety of structural motifs. A review of related compounds, such as bis-(pyridylformyl)-piperazine (bpfp), indicates that piperazine-based ligands with terminal coordinating groups are effective in creating diverse and stable MOF architectures. researchgate.net

For instance, a study on a coordination polymer constructed from N,N′-bis-(pyridine-4-carboxamido)piperazine (4-pcap), a ligand with a similar core structure, demonstrated the formation of a tri-periodic, non-interpenetrated network. nih.gov In this structure, the 4-pcap ligand acts as a tether, connecting dimeric zinc units to form a robust framework. nih.gov This suggests that this compound could similarly be employed to link metal clusters into extended, porous materials.

Table 1: Comparison of Related Piperazine-Based Ligands in MOF Synthesis

Ligand NameAbbreviationKey Structural FeatureReported Application in MOFs
bis-(pyridylformyl)-piperazinebpfpPyridyl groups for coordinationMentioned as a ligand for MOF construction
N,N′-bis-(pyridine-4-carboxamido)piperazine4-pcapPyridyl and amide groupsForms tri-periodic coordination polymers
This compound-Formamide groups on piperazine ringNot yet reported

This table is generated based on available literature and highlights the potential of the target compound by analogy.

Currently, there are no published studies that have investigated the structural integrity and porosity of MOFs or coordination polymers synthesized specifically with this compound. However, research on other piperazine-functionalized MOFs has shown promising results in terms of stability and gas storage applications. For example, a piperazine-functionalized analogue of MOF-505 exhibited high methane (B114726) storage capacity, attributed to a combination of balanced porosity and a lipophilic framework surface.

The structural integrity of a potential MOF based on this compound would depend on the strength of the coordination bonds between the metal ions and the ligand, as well as intermolecular interactions such as hydrogen bonding involving the amide groups. The inherent porosity could be tuned by selecting appropriate metal centers and synthesis conditions, potentially leading to materials with applications in gas separation and storage. The disorder observed in the piperazinyl ring of the 4-pcap ligand in one study suggests that the conformational flexibility of the piperazine core can influence the final structure and potentially the porosity of the material. nih.gov

Catalytic Applications (non-biological)

The catalytic potential of metal complexes derived from this compound remains an unexplored area of research. The presence of both amine and amide functionalities suggests that its metal complexes could be active in various catalytic transformations.

In the realm of homogeneous catalysis, metal complexes of this compound could potentially be utilized in reactions where the ligand can stabilize the metal center in a specific oxidation state or geometry. The electronic properties of the ligand, influenced by the formamide groups, could modulate the reactivity of the metal catalyst. However, a thorough search of the scientific literature did not yield any specific examples of homogeneous catalytic applications for this compound or its immediate analogs.

As a component of a MOF, this compound could contribute to the development of novel heterogeneous catalysts. The porous nature of MOFs allows for the diffusion of substrates to the active metal sites within the framework. The functional groups of the ligand itself could also participate in catalytic cycles, for example, through Lewis acid-base interactions. While there is a lack of direct research on the catalytic applications of materials containing this specific ligand, the broader field of MOF catalysis is well-established, suggesting a potential avenue for future investigation.

Future Directions in Research on N,n Piperazine 2,3 Diyldiformamide

Exploration of Novel Synthetic Routes

Currently, there are no published methods for the synthesis of N,N'-Piperazine-2,3-diyldiformamide. Future research would need to commence with the fundamental development of viable and efficient synthetic pathways. Hypothetically, one could envision routes starting from 2,3-diaminopiperazine, followed by formylation. However, the stability and reactivity of this precursor would need to be carefully considered. The development of any synthetic method would require rigorous optimization of reaction conditions, including solvents, reagents, and catalysts, to achieve acceptable yields and purity.

Development of Advanced Characterization Techniques

As no research has been published, the physicochemical and structural properties of this compound are unknown. The initial characterization of this compound would be a critical step. Standard techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and infrared (IR) spectroscopy would be essential to confirm its molecular structure. Furthermore, X-ray crystallography could provide definitive information on its solid-state conformation. Advanced characterization would be contingent on the successful synthesis of the compound.

Computational Design of Derivatives with Tuned Properties

The field of computational chemistry offers powerful tools for predicting the properties of novel molecules. In the absence of experimental data, computational modeling could serve as a starting point to estimate the geometric and electronic properties of this compound. Once a baseline understanding is established, computational methods could be employed to design hypothetical derivatives with tailored characteristics. For instance, modifications to the formamide (B127407) groups or substitution on the piperazine (B1678402) ring could be modeled to predict their effects on properties like solubility, polarity, and potential for intermolecular interactions. However, without any foundational experimental data on the parent compound, such computational studies remain purely theoretical.

Investigation of New Applications in Materials Science and Catalysis

The potential applications of this compound in materials science and catalysis are entirely speculative. The presence of amide functionalities and the piperazine scaffold could suggest possibilities as a building block for polymers or as a ligand in coordination chemistry. The hydrogen bonding capabilities of the formamide groups might be explored in the context of self-assembling materials or organogels. In catalysis, the nitrogen atoms of the piperazine ring could potentially coordinate with metal centers, suggesting its use as a ligand. However, any investigation into these areas would first require the successful synthesis and characterization of the compound.

Q & A

Q. What are the common synthetic routes for N,N'-Piperazine-2,3-diyldiformamide derivatives, and how are they optimized for yield and purity?

  • Methodological Answer : The synthesis typically involves a two-step protocol: (i) Reductive alkylation of ethylenediamine with carbonyl compounds (e.g., substituted benzaldehydes) using sodium cyanoborohydride to form intermediates like N,N-bis-(4-substituted benzyl)-ethane-1,2-diamine. (ii) Cyclization with diethyl oxalate under reflux to yield 1,4-disubstituted piperazine-2,3-dione derivatives. Optimization includes adjusting stoichiometry, reaction time, and purification via column chromatography (normal phase with methanol/ammonium hydroxide gradients) . Microwave-assisted synthesis has also been employed for piperazine-2,6-dione derivatives, reducing reaction times and improving yields .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing the structure and purity of this compound derivatives?

  • Methodological Answer :
  • 1H NMR and 13C NMR : Confirm regiochemistry and substituent positions (e.g., distinguishing between 2,3- and 2,5-dione isomers) .
  • Mass Spectrometry (MS) : Fragmentation patterns validate molecular ions and substituent stability (e.g., loss of CO groups in piperazine-2,3-diones) .
  • Elemental Analysis : Ensures ≤0.4% deviation in C, H, N content from theoretical values .
  • X-ray Crystallography : Resolves absolute stereochemistry, as demonstrated for (Me₂Pipdt)Mo(CO)₄ derivatives .

Q. How are in vitro biological activities of piperazine-2,3-dione derivatives evaluated, and what controls are essential?

  • Methodological Answer :
  • Anthelmintic assays : Parasites (e.g., Fasciola hepatica) are incubated with test compounds, and growth inhibition is measured relative to controls (e.g., piperazine hydrate). EC₅₀ values are calculated using dose-response curves .
  • Anticancer assays : Compounds are tested against cancer cell lines (e.g., MCF-7) via colorimetric assays (e.g., MTT), with doxorubicin as a positive control .
  • Critical controls : Vehicle-only groups, reference drugs, and cytotoxicity assays on non-cancerous cells (e.g., HEK-293) to assess selectivity .

Advanced Research Questions

Q. What computational and experimental strategies are used to predict and validate NMDA receptor subtype selectivity of piperazine-2,3-dicarboxylate derivatives?

  • Methodological Answer :
  • Docking studies : Molecular modeling (e.g., AutoDock Vina) predicts binding to NR2C/NR2D subunits. Key interactions include hydrogen bonds with GluN1 residues .
  • Electrophysiology : Patch-clamp experiments on Xenopus oocytes expressing NR1/NR2 heteromers quantify IC₅₀ values for receptor antagonism .
  • SAR analysis : Substituents like phenanthrene-2-carbonyl enhance NR2C/NR2D selectivity by 10-fold compared to unsubstituted analogs .

Q. How can researchers resolve contradictions in biological activity data observed among different this compound derivatives?

  • Methodological Answer :
  • Meta-analysis : Compare substituent effects across studies (e.g., 4-methoxybenzyl vs. 2,4-dichlorophenyl groups). Lipophilicity (ClogP) correlates with membrane permeability in anthelmintic activity .
  • Dose-response reevaluation : Ensure assays use standardized parasite loads or cell densities. For example, EC₅₀ discrepancies in Enterobius vermicularis may arise from variable larval stages .
  • Orthogonal assays : Validate anticancer activity via apoptosis markers (e.g., caspase-3 activation) alongside cytotoxicity screens .

Q. What are the challenges in synthesizing enantiomerically pure piperazine-2,3-dione derivatives, and how are they addressed?

  • Methodological Answer :
  • Chiral resolution : Use of (2S*,3R*)-piperazine-2,3-dicarboxylic acid precursors and chiral stationary phases (e.g., Chiralpak IA) for HPLC separation .
  • Asymmetric catalysis : Palladium-mediated cyclization with chiral ligands (e.g., BINAP) achieves >90% enantiomeric excess in diketopiperazines .
  • Circular Dichroism (CD) : Verifies optical purity by comparing experimental spectra with DFT-simulated transitions .

Q. What strategies are effective in enhancing the solubility and bioavailability of this compound derivatives without compromising bioactivity?

  • Methodological Answer :
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetyl) to increase water solubility. For example, 4-(1H-indole-2-carbonyl) derivatives show improved pharmacokinetics .
  • Co-solvent systems : Use PEG-400 or cyclodextrin complexes to enhance dissolution rates .
  • Structural hybridization : Incorporate pyridyl or morpholino groups, balancing lipophilicity (ClogP = 1.5–2.5) and permeability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.